molecular formula C7H10BrNOS B13283675 2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol

2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol

Cat. No.: B13283675
M. Wt: 236.13 g/mol
InChI Key: XSAJSTDMLQXIFC-UHFFFAOYSA-N
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Description

2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol is a chemical compound with the molecular formula C7H10BrNOS and a molecular weight of 236.13 g/mol . This compound is characterized by the presence of a bromothiophene ring, an amino group, and an ethanol moiety. It is primarily used in research and development settings.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol typically involves the reaction of 3-bromothiophene with an appropriate amine and ethanol under controlled conditions. The reaction is usually carried out in the presence of a catalyst to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, it is generally produced in small quantities for research purposes. The synthesis process involves standard organic synthesis techniques, including purification steps such as recrystallization or chromatography to obtain a high-purity product .

Chemical Reactions Analysis

Types of Reactions

2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce de-brominated derivatives .

Scientific Research Applications

2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Medicine: Research into potential therapeutic applications, such as drug development, is ongoing.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol involves its interaction with specific molecular targets. The bromothiophene moiety can interact with various enzymes and proteins, potentially altering their activity. The ethanol group may facilitate the compound’s solubility and transport within biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-{[(3-Bromothiophen-2-yl)methyl]amino}ethan-1-ol is unique due to its specific substitution pattern, which provides distinct chemical properties and reactivity compared to its analogs. This makes it a valuable compound for targeted research applications .

Properties

Molecular Formula

C7H10BrNOS

Molecular Weight

236.13 g/mol

IUPAC Name

2-[(3-bromothiophen-2-yl)methylamino]ethanol

InChI

InChI=1S/C7H10BrNOS/c8-6-1-4-11-7(6)5-9-2-3-10/h1,4,9-10H,2-3,5H2

InChI Key

XSAJSTDMLQXIFC-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1Br)CNCCO

Origin of Product

United States

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